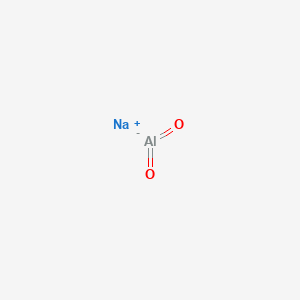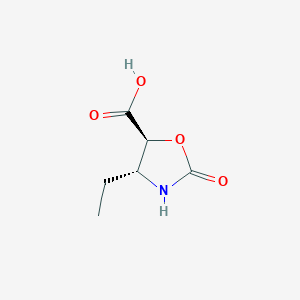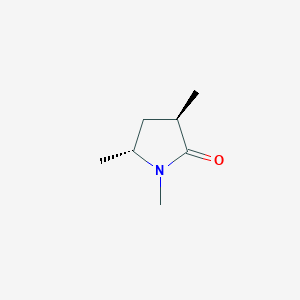
アルミン酸ナトリウム
説明
Sodium aluminate is an inorganic compound with the chemical formula NaAlO₂. It is a versatile substance commonly used in various industrial applications, including water treatment, paper production, and the manufacturing of ceramics and glass . Sodium aluminate typically appears as a white, crystalline solid and is known for its strong alkaline properties .
科学的研究の応用
Sodium aluminate has a wide range of scientific research applications, including:
Water Treatment: It is used as a coagulant to remove impurities and clarify water.
Ceramics and Glass Manufacturing: Sodium aluminate acts as a fluxing agent, lowering the melting point of materials and making the manufacturing process more efficient.
Paper Industry: It is used in the pulping process to improve the paper’s resistance to water and increase its brightness.
Advanced Material Science: Recent studies have explored its utility in creating alumina nanostructures and as an electrolyte in aluminum-air batteries.
Synthesis of Aluminum Nitride: Sodium aluminate is used as an aluminum source in the synthesis of aluminum nitride, which has applications in semiconductor packaging and optoelectronic devices.
作用機序
Target of Action
Sodium aluminate (NaAlO2) is an inorganic compound that primarily targets aluminum-rich minerals and cement materials . It is used as an effective source of aluminium hydroxide for many industrial and technical applications .
Mode of Action
Sodium aluminate is formed by the action of sodium hydroxide on elemental aluminium, which is an amphoteric metal . The reaction is highly exothermic once established and is accompanied by the rapid evolution of hydrogen gas . The reaction can be represented as:
2Al+2NaOH+2H2O→2NaAlO2+3H22Al + 2NaOH + 2H_2O \rightarrow 2NaAlO_2 + 3H_22Al+2NaOH+2H2O→2NaAlO2+3H2
.Biochemical Pathways
The transformation of sodium aluminate involves changes in coordination and polymerization, with intermediate molecular states challenging to resolve . The dissolution of AlOOH in molten NaOH·H2O entails a transition from octahedral Al in AlOOH to tetrahedral Al in the aluminate anion [Al(OH)4]− and mu-oxo aluminate dimer [Al2O(OH)6]2− present in solution . These tetrahedral solution-state species then precipitate to form an intermediate, amorphous, tetrahedrally coordinated, sodium aluminate hydrate phase which is stable at 70 °C, and subsequentially crystallizes during cooling to form monomeric octahedral Al in the NSA structure .
Pharmacokinetics
Sodium aluminate is highly soluble in water but insoluble in alcohol . This solubility can affect its distribution and elimination in various environments.
Result of Action
The introduction of sodium aluminate leads to an increase in the water demand of cement and a decrease in its strength . The sodium aluminate and polycarboxylate ether (pce) admixtures ensure the production of higher strength cements . It has been found that the addition of Na[Al(OH)4] – PCE significantly increases the compressive strength of cement mortar, particularly at 10–48 h of hydration .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sodium aluminate. For instance, the compound’s alkaline nature can contribute to soil and water pollution if improperly disposed of . Furthermore, sodium aluminate reacts violently with acids and is corrosive to metals , indicating that its action can be significantly influenced by the chemical composition of its environment.
準備方法
Synthetic Routes and Reaction Conditions
Sodium aluminate can be synthesized through several methods. One common method involves the reaction of aluminum hydroxide (Al(OH)₃) with sodium hydroxide (NaOH) in an aqueous solution. This reaction is typically carried out at elevated temperatures near the boiling point of the solution . The chemical equation for this reaction is: [ \text{Al(OH)}_3 + \text{NaOH} \rightarrow \text{NaAlO}_2 + 2\text{H}_2\text{O} ]
Another method involves the transformation of basic aluminum sulfate (BAS) into sodium dawsonite (NaAl∙(OH)₂∙CO₃) by treating BAS with sodium carbonate (Na₂CO₃) at various temperatures and times. Sodium dawsonite is then heated to produce sodium aluminate .
Industrial Production Methods
Industrial production of sodium aluminate is typically carried out through the Bayer process. This process involves the digestion of bauxite (an ore of aluminum) with sodium hydroxide under high pressure and temperature conditions. Once the digestion is complete, sodium aluminate is precipitated out of the solution by lowering the temperature and adjusting the pH .
化学反応の分析
Types of Reactions
Sodium aluminate undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: Sodium aluminate can participate in redox reactions, particularly when reacting with other metal ions.
Substitution Reactions: It can undergo substitution reactions where the aluminate ion (AlO₂⁻) is replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions with sodium aluminate include acids, bases, and other metal salts. For example, reacting sodium aluminate with hydrochloric acid (HCl) produces aluminum hydroxide and sodium chloride: [ \text{NaAlO}_2 + 2\text{HCl} \rightarrow \text{Al(OH)}_3 + \text{NaCl} ]
Major Products Formed
The major products formed from reactions involving sodium aluminate depend on the specific reagents and conditions used. For instance, reacting sodium aluminate with water produces aluminum hydroxide and sodium hydroxide .
類似化合物との比較
Sodium aluminate can be compared with other similar compounds, such as sodium meta aluminate (NaAlO₃) and sodium aluminum oxide (Na₂O·Al₂O₃). While all these compounds contain sodium and aluminum, they differ in their chemical structures and properties .
Sodium Meta Aluminate (NaAlO₃): This compound is primarily used as a flux in the production of glass and ceramics.
Sodium Aluminum Oxide (Na₂O·Al₂O₃): This compound is used in various industrial applications, including as a catalyst and in the production of refractory materials.
Sodium aluminate is unique in its versatility and wide range of applications, particularly in water treatment and advanced material science.
特性
IUPAC Name |
sodium;dioxoalumanuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Na.2O/q-1;+1;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJYQHRNMMNLRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Al-]=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaAlO2, AlNaO2 | |
| Record name | SODIUM ALUMINATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | sodium aluminate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_aluminate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051206 | |
| Record name | Sodium aluminate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.970 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Hygroscopic; [ICSC] White crystalline solid, soluble in water; [Hawley], WHITE HYGROSCOPIC POWDER. | |
| Record name | Sodium aluminate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7068 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SODIUM ALUMINATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
SOL IN WATER; INSOL IN ALCOHOL, Solubility in water: very good | |
| Record name | SODIUM ALUMINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5023 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM ALUMINATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
>1.5 g/cm³ | |
| Record name | SODIUM ALUMINATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
WHITE GRANULAR MASS, WHITE AMORPHOUS POWDER | |
CAS No. |
1302-42-7, 11138-49-1 | |
| Record name | Sodium metaaluminate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1302-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sodium aluminate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum sodium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011138491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium aluminate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium sodium dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM ALUMINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5023 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM ALUMINATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
1650 °C | |
| Record name | SODIUM ALUMINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5023 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM ALUMINATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B1169872.png)


![3-(1H-Benzo[d]imidazol-5-yl)prop-2-en-1-ol](/img/structure/B1169883.png)
